Cas no 677304-69-7 (1H-Indazole-7-carboxylic acid)

1H-Indazole-7-carboxylic acid structure
1H-Indazole-7-carboxylic acid structure
商品名:1H-Indazole-7-carboxylic acid
CAS番号:677304-69-7
MF:C8H6N2O2
メガワット:162.1454
MDL:MFCD06804572
CID:68604
PubChem ID:12639205

1H-Indazole-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1H-Indazole-7-carboxylic acid
    • 7-Indazole carboxylic acid
    • 1H-Indazole-7-carboxylic?acid
    • 7-carboxy-1H-carbazole
    • 7-Carboxy-1H-indazole
    • 1H-Indazole-7-carboxylicacid
    • INDAZOLE-7-CARBOXYLIC ACID
    • 7-Indazole carboxylic acid
    • PubChem17673
    • KSC351O8T
    • 2h-indazole-7-carboxylic acid
    • 7-(1H)Indazole carboxylic acid
    • WBCWIQCXHSXMDH-UHFFFAOYSA-N
    • BCP26535
    • EBD51944
    • STL557909
    • BDBM50271278
    • BBL104094
    • VI20011
    • MCUL
    • 2069617-23-6
    • A9064
    • AKOS005255608
    • AKOS022473875
    • MFCD06804572
    • J-504691
    • FT-0646469
    • AC-29554
    • CHEMBL473471
    • 1H-Indazole-7-carboxylic acid, AldrichCPR
    • SCHEMBL259689
    • PB20975
    • Z278223888
    • EN300-28963
    • CS-0006076
    • 677304-69-7
    • SY003904
    • AMY12364
    • FS-3408
    • DTXSID40505281
    • MDL: MFCD06804572
    • インチ: 1S/C8H6N2O2/c11-8(12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H,11,12)
    • InChIKey: WBCWIQCXHSXMDH-UHFFFAOYSA-N
    • ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C2C([H])=NN([H])C=21)=O

計算された属性

  • せいみつぶんしりょう: 162.04300
  • どういたいしつりょう: 162.042927438g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 密度みつど: 1.506
  • ゆうかいてん: ca 240℃
  • ふってん: 443.7℃ at 760 mmHg
  • フラッシュポイント: 222.2℃
  • PSA: 65.98000
  • LogP: 1.26110

1H-Indazole-7-carboxylic acid セキュリティ情報

1H-Indazole-7-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Indazole-7-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K07160-50g
1H-indazole-7-carboxylic acid
677304-69-7 >95%
50g
$2500 2024-05-23
eNovation Chemicals LLC
D687623-25g
1H-Indazole-7-carboxylic Acid
677304-69-7 98%
25g
$135 2023-09-02
Enamine
EN300-28963-10.0g
1H-indazole-7-carboxylic acid
677304-69-7 95%
10.0g
$203.0 2023-02-14
Enamine
EN300-28963-50.0g
1H-indazole-7-carboxylic acid
677304-69-7 95%
50.0g
$528.0 2023-02-14
Enamine
EN300-28963-25.0g
1H-indazole-7-carboxylic acid
677304-69-7 95%
25.0g
$361.0 2023-02-14
abcr
AB515171-1 g
1H-Indazole-7-carboxylic acid, 95%; .
677304-69-7 95%
1g
€72.90 2023-06-14
Key Organics Ltd
FS-3408-1MG
1H-Indazole-7-carboxylic acid
677304-69-7 >95%
1mg
£37.00 2025-02-09
eNovation Chemicals LLC
Y1125402-25g
1H-Indazole-7-carboxylic acid
677304-69-7 95%
25g
$290 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076099-5g
1H-Indazole-7-carboxylic acid
677304-69-7 98%
5g
¥98.00 2024-05-04
Enamine
EN300-34814-100.0g
1H-indazole-7-carboxylic acid
677304-69-7 95%
100.0g
$950.0 2023-02-13

1H-Indazole-7-carboxylic acid 合成方法

1H-Indazole-7-carboxylic acidに関する追加情報

1H-Indazole-7-carboxylic acid (CAS 677304-69-7): A Versatile Scaffold in Pharmaceutical and Biotechnological Applications

1H-Indazole-7-carboxylic acid, with the chemical formula C8H7N3O2, is a key indazole-based compound that has garnered significant attention in recent years due to its unique structural features and biological activities. The CAS number 677304-69-7 corresponds to this molecule, which serves as a crucial building block in the development of novel therapeutics and functional materials. Its indazole ring system provides a versatile platform for chemical modification, enabling the design of compounds with tailored pharmacological properties.

Recent studies have highlighted the synthetic utility of 1H-Indazole-7-carboxylic acid in the preparation of bioactive molecules. For instance, a 2023 paper published in Journal of Medicinal Chemistry demonstrated its role as a precursor for indazole derivatives with potent anti-inflammatory and antitumor activities. These findings underscore the importance of indazole scaffolds in modern drug discovery, particularly in targeting inflammatory pathways and cancer-related signaling cascades.

The chemical structure of 1H-Indazole-7-carboxylic acid consists of a five-membered indazole ring fused to a pyrazole ring, with a carboxylic acid group at the 7-position. This configuration allows for multiple functionalization sites, making it an ideal candidate for structure-activity relationship (SAR) studies. Researchers have explored the electrophilic substitution reactions of this compound, which can lead to the synthesis of derivatives with enhanced solubility and metabolic stability.

One of the most promising applications of 1H-Indazole-7-carboxylic acid lies in its potential as a lead compound for the development of anti-cancer agents. A 2024 study in ACS Medicinal Chemistry Letters reported the design of indazole-based inhibitors targeting the EGFR tyrosine kinase, a key protein in oncogenic signaling. These derivatives exhibited significant selectivity and potency, with IC50 values in the nanomolar range. This highlights the synthetic flexibility of 1H-Indazole-7-carboxylic acid in generating target-specific compounds.

In the realm of biological activity, 1H-Indazole-7-carboxylic acid has shown potential in modulating inflammatory responses. A 2023 review in Pharmacological Research summarized the anti-inflammatory mechanisms of indazole derivatives, including their ability to inhibit pro-inflammatory cytokines and suppress NF-κB activation. These properties make 1H-Indazole-7-carboxylic acid a valuable scaffold for the development of anti-inflammatory therapeutics.

The synthetic pathways for 1H-Indazole-7-carboxylic acid have been extensively studied, with recent advancements focusing on green chemistry approaches. A 2024 publication in Green Chemistry described a microwave-assisted synthesis method that significantly reduces reaction times and energy consumption. This approach not only improves the efficiency of production but also aligns with the sustainability goals of modern pharmaceutical manufacturing.

Moreover, the pharmacokinetic properties of 1H-Indazole-7-carboxylic acid derivatives have been a focus of recent research. A 2023 study in Drug Metabolism and Disposition evaluated the metabolic stability of various indazole-based compounds, revealing that structure modifications can significantly enhance drug half-life and bioavailability. These findings are critical for the optimization of drug candidates derived from this scaffold.

The application of 1H-Indazole-7-carboxylic acid extends beyond pharmaceuticals into the field of materials science. Researchers have explored its use in the synthesis of conductive polymers and photovoltaic materials. A 2024 paper in Advanced Materials demonstrated that indazole derivatives can improve the electronic conductivity of polymer films, making them suitable for flexible electronics applications.

In addition to its synthetic versatility, 1H-Indazole-7-carboxylic acid has been investigated for its antimicrobial properties. A 2023 study in Antimicrobial Agents and Chemotherapy reported that certain indazole derivatives exhibit activity against multidrug-resistant bacteria. This suggests that 1H-Indazole-7-carboxylic acid could play a role in the development of new antibiotics, particularly in the context of rising antimicrobial resistance.

The challenges in the development of 1H-Indazole-7-carboxylic acid derivatives include optimizing selectivity and specificity to minimize off-target effects. A 2024 review in Drug Discovery Today discussed the importance of computational modeling in predicting the binding affinity of indazole-based compounds to their targets. These computational tools are essential for reducing the development time and cost associated with drug discovery.

Overall, the 1H-Indazole-7-carboxylic acid represents a promising scaffold for the development of a wide range of therapeutics and materials. Its unique structural features, combined with the ability to undergo chemical modifications, make it a versatile platform for innovative drug design. Continued research into this molecule is expected to yield new insights and applications in the fields of pharmaceuticals, materials science, and biotechnology.

Recent advancements in synthetic methodologies have further expanded the potential of 1H-Indazole-7-carboxylic acid. For example, a 2024 study published in Organic Letters described a enantioselective synthesis method that allows for the production of chiral indazole derivatives. These enantiomers may exhibit different biological activities, opening new avenues for the design of target-specific drugs.

The role of 1H-Indazole-7-carboxylic acid in drug discovery is also evident in its use as a fragment-based lead. A 2023 paper in Fragment-Based Drug Discovery highlighted how small indazole fragments can be used to identify binding sites and optimize lead compounds. This approach is particularly valuable in the early stages of drug development, where high-throughput screening is often employed.

Furthermore, the toxicological profile of 1H-Indazole-7-carboxylic acid derivatives has been a focus of recent studies. A 2024 review in Toxicology and Applied Pharmacology summarized the safety data for various indazole-based compounds, emphasizing the importance of preclinical testing in ensuring the therapeutic safety of these molecules.

In conclusion, the 1H-Indazole-7-carboxylic acid is a molecule of significant scientific and industrial interest. Its structural versatility and biological activities make it a valuable scaffold for the development of novel therapeutics and functional materials. Ongoing research is likely to uncover even more applications for this compound, further solidifying its role in the fields of pharmaceuticals, materials science, and biotechnology.

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